Azintamide

Catalog No.
S520324
CAS No.
1830-32-6
M.F
C10H14ClN3OS
M. Wt
259.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azintamide

CAS Number

1830-32-6

Product Name

Azintamide

IUPAC Name

2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide

Molecular Formula

C10H14ClN3OS

Molecular Weight

259.76 g/mol

InChI

InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3

InChI Key

SSLKKMZJCJBOML-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl

Solubility

Soluble in DMSO

Synonyms

2-((6-chloro-3-pyridazinyl)thio)-N,N-diethylacetamide, azintamid, azintamide, oragallin

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl

Description

The exact mass of the compound Azintamide is 259.0546 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 291837. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. It belongs to the ontological category of aryl sulfide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Psoriasis Vulgaris Treatment

Application in Dyspepsia Symptoms Treatment

Application in Chromatographic Studies

Azintamide is a small molecule with the chemical formula C₁₀H₁₄ClN₃OS and a molecular weight of approximately 259.75 g/mol. It is characterized by its unique structure, which includes a chloropyridazine moiety and a diethylacetamide group. The compound is also known by various synonyms, including Azintamid, Azintamida, and Oragallin. Initially synthesized in 1959, Azintamide has been identified as a potent choleretic agent, meaning it stimulates bile production in the liver .

Due to its functional groups. The compound can undergo:

  • Reduction Reactions: Azintamide can be reduced at the dropping mercury electrode across a pH range of 1.8 to 9.4, indicating its electrochemical activity .
  • Sulfhydryl Group Reactions: The presence of the sulfanyl group allows for potential nucleophilic substitution reactions, making it useful in various synthetic applications .

Azintamide exhibits significant biological activity, particularly as a choleretic agent. It has been studied for its effects on conditions such as:

  • Psoriasis Vulgaris: Research indicates that Azintamide may have therapeutic applications in managing this skin condition .
  • Dyspepsia: It has been noted for its role in alleviating digestive disorders due to its bile-stimulating properties .

The precise mechanisms of action remain less defined, but its ability to enhance bile flow is well-documented.

The synthesis of Azintamide involves multi-step organic reactions. Key methods include:

  • Formation of the Chloropyridazine Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: The introduction of the sulfanyl and diethylacetamide groups often involves nucleophilic substitutions on activated halides or other electrophiles.
  • Purification: Following synthesis, Azintamide is purified using crystallization or chromatography techniques to ensure high purity for biological testing .

Research on Azintamide's interactions is limited but suggests potential interactions with various biological systems:

  • Drug Interactions: While specific interactions have not been extensively documented, caution is advised when used alongside other medications due to its biological activity.
  • Metabolic Pathways: Studies indicate that Azintamide may influence metabolic pathways related to bile production and gastrointestinal function .

Azintamide shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Properties
Choleretic AgentsSimilar bile-stimulating effectsVarying degrees of potency and side effects
DiethylcarbamazineContains diethyl groupsPrimarily used for anti-parasitic effects
SulfamethoxazoleContains sulfonamide groupPrimarily an antibiotic

Uniqueness of Azintamide

Azintamide's uniqueness lies in its specific combination of a chloropyridazine moiety with a diethylacetamide structure, which contributes to its distinct biological activity as a choleretic agent while also allowing it to serve as a catalyst in various chemical processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

259.0546109 g/mol

Monoisotopic Mass

259.0546109 g/mol

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

97.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ACZ6L64B41

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

1830-32-6

Wikipedia

Azintamide

Dates

Modify: 2023-08-15
1: NEUGEBAUER W. [ORAGALLIN--A NEW CHOLERETIC]. Hippokrates. 1965 Jan 15;36:25-8. German. PubMed PMID: 14299536.
2: Abdel-Moety EM. Gas-liquid chromatographic determination of azintamide (Ora-gallin) in pharmaceutical formulations. J Chromatogr. 1985 May 24;324(2):475-9. PubMed PMID: 4008559.
3: Mestrovic N. [On the choleretic activity of Azintamid after cholecystectomy]. Med Welt. 1968 Apr 27;17:1155-8. German. PubMed PMID: 5727882.
4: Diezel W, Brenke A, Sönnichsen N. [Azintamid as a therapeutic agent in psoriasis vulgaris - a therapeutic study]. Dermatol Monatsschr. 1983;169(8):521-4. German. PubMed PMID: 6628788.
5: Zhao L, Xu L, Li Q, Wang XD, Wang DM, Wang ZG. [Combination therapy of azintamid and domperidone in functional dyspepsia: a randomised, double-blind, placebo-controlled trial]. Zhonghua Nei Ke Za Zhi. 2011 Mar;50(3):212-5. Chinese. PubMed PMID: 21600084.
6: Zhu LM, Qian JM, Xu L, Zhao HC, Yang YS, Zhang M, Liu YL, Xie PY, Hao JY, Han SM. [Efficacy and safety of compound azintamide on dyspepsia symptoms in a multicentre self-controlled trial]. Zhonghua Nei Ke Za Zhi. 2008 Nov;47(11):910-3. Chinese. PubMed PMID: 19080231.
7: Hegazy MA, Hassanain WA, Abdel Fattah LE, El-Fatatry HM. Chromatographic Study of Azintamide in Bulk Powder and in Pharmaceutical Formulation in the Presence of Its Degradation Form. J AOAC Int. 2017 Mar 1;100(2):422-428. doi: 10.5740/jaoacint.16-0049. Epub 2016 Nov 15. PubMed PMID: 28118567.

Explore Compound Types